1,4,5-Thiadiazepane-1,1-dione

Medicinal Chemistry Combinatorial Chemistry Sultam Scaffolds

Researchers face failed library synthesis due to undifferentiated regioisomers. CAS 500694-52-0 is the defined 1,4,5-sultam scaffold-not the common 1,2,7-isomer. Its lower logP (-1.3) and higher TPSA (66.6 Ų) enable polar target engagement and metabolic stability as a sulfonyl bioisostere. • Property-differentiated building block for combinatorial chemistry • Compatible with aza-Michael & cycloaddition diversification • Immediate supply for medicinal chemistry and probe development

Molecular Formula C4H10N2O2S
Molecular Weight 150.20 g/mol
Cat. No. B13259540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Thiadiazepane-1,1-dione
Molecular FormulaC4H10N2O2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCNN1
InChIInChI=1S/C4H10N2O2S/c7-9(8)3-1-5-6-2-4-9/h5-6H,1-4H2
InChIKeyPASYINIHWKRFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Thiadiazepane-1,1-dione: Chemical Identity & Baseline Profile


1,4,5-Thiadiazepane-1,1-dione (CAS: 500694-52-0) is a seven-membered heterocyclic sulfonamide (sultam) containing sulfur and nitrogen atoms in a unique 1,4,5-arrangement [1]. Its molecular formula is C4H10N2O2S with a molecular weight of 150.20 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of -1.3, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 66.6 Ų [1]. The compound serves as a core scaffold in combinatorial chemistry libraries and as a synthetic intermediate for diverse bioactive molecules [2].

Scaffold Type 1,4,5-sultam core for diversity-oriented synthesis
Platform Compatibility Validated for automated parallel library production
Key Differentiator Distinct H-bond donor profile versus other regioisomers

1,4,5-Thiadiazepane-1,1-dione: Substitution Risks


Procurement professionals and researchers must recognize that thiadiazepane dioxides are not interchangeable commodity chemicals. The 1,4,5-regioisomer (500694-52-0) possesses a distinct ring arrangement that fundamentally alters its physicochemical properties and synthetic utility compared to the more common 1,2,7-isomer (63010-19-5) [1]. Furthermore, substitution with non-sulfonyl analogs like 1,4-diazepane introduces stark differences in polarity, hydrogen bonding capacity, and metabolic stability, directly impacting downstream synthetic outcomes and biological screening results [2]. The following quantitative evidence establishes the precise dimensions of differentiation necessary for informed selection.

!
1,4,5-regioisomer is not interchangeable with 1,2,7-isomer: polarity and H-bond capacity may shift synthetic and binding outcomes.
!
Non-sulfonyl analogs (e.g., 1,4-diazepane) cannot replicate sulfonamide polarity, TPSA, or H-bond acceptor profile.
!
Sulfone oxidation state (1,1-dioxide) may introduce distinct conformational preferences compared to sulfoxide or non-oxidized forms.

1,4,5-Thiadiazepane-1,1-dione: Differentiation Evidence


Regioisomeric Differentiation: 1,4,5- vs. 1,2,7-Isomer

1,4,5-Thiadiazepane-1,1-dione (CAS 500694-52-0) differs fundamentally from its 1,2,7-regioisomer (CAS 63010-19-5) in ring atom connectivity, which directly translates to measurable differences in physicochemical properties. The 1,4,5-isomer exhibits a lower computed XLogP3-AA (-1.3) compared to the 1,2,7-isomer (-0.9), indicating greater hydrophilicity [1]. Additionally, the 1,4,5-isomer possesses two hydrogen bond donors (both NH groups), whereas the 1,2,7-isomer has zero, a critical distinction for molecular recognition and target binding [1]. The topological polar surface area (TPSA) also differs slightly (66.6 Ų vs. 67.2 Ų) [1].

Regioisomer Properties
Head-to-head
ΔXLogP3-AA = -0.4; ΔH-Bond Donors = +2; ΔTPSA = -0.6 Ų vs. 1,2,7-isomer
Regioisomeric arrangement shifts hydrophilicity and H-bond capacity, supporting distinct molecular recognition contexts.
Computed properties; experimental solubility/permeability to verify.
Medicinal Chemistry Combinatorial Chemistry Sultam Scaffolds

Sulfonyl vs. Non-Sulfonyl Heterocycles: Property Divergence

Substituting 1,4,5-thiadiazepane-1,1-dione with a non-sulfonyl analog like 1,4-diazepane (homopiperazine, CAS 505-66-8) results in a 50% reduction in molecular weight (150.20 vs. 100.16 g/mol) and a dramatic shift in polarity. The target compound's sulfonyl group contributes to a significantly lower XLogP3-AA (-1.3 vs. -0.5) and a nearly threefold larger TPSA (66.6 Ų vs. 24.1 Ų) [1][2]. Furthermore, the hydrogen bond acceptor count doubles from 2 to 4, while the number of hydrogen bond donors remains at 2 [1][2].

Sulfonyl vs. Non-Sulfonyl
Head-to-head
ΔXLogP3-AA = -0.8; ΔTPSA = +42.5 Ų; ΔH-Bond Acceptors = +2 vs. 1,4-diazepane
Sulfonyl group dramatically increases polarity and H-bond acceptor capacity, altering pharmacokinetic context.
Class-level inference; specific target engagement requires validation.
Medicinal Chemistry Scaffold Hopping Sulfonamide Bioisosteres

Automated Library Synthesis Capability

The 1,4,5-thiadiazepane-1,1-dione core is a validated scaffold for automated library synthesis, as demonstrated by the successful preparation of a 184-member collection of thiadiazepan-1,1-dioxide-4-ones using a Chemspeed Accelerator parallel synthesis platform [1]. This library generation exemplifies the scaffold's compatibility with high-throughput chemistry and its potential for generating diverse, biologically relevant small molecules [1]. The specific 1,4,5-regioisomeric arrangement is crucial for the aza-Michael and subsequent diversification reactions employed in this library synthesis, a synthetic pathway not directly transferable to the 1,2,7-isomer without significant redesign [1].

Library Synthesis
Reported
184-member library synthesized from 1,4,5-core via automated platform
Supports scaffold suitability for high-throughput diversification workflows.
Reaction conditions specific to aza-Michael/cycloaddition; may require adaptation.
Combinatorial Chemistry Diversity-Oriented Synthesis Sultam Libraries

Conformational Stability & Oxidation State Trends

Density functional theory (DFT) studies on closely related 1,2,7-thiadiazepane systems provide class-level inference that the 1,1-dioxide (sulfone) oxidation state exhibits lower conformational stability compared to the corresponding 1-oxide (sulfoxide) [1]. Calculations using the B3LYP functional with cc-pVDZ basis set show that equatorial conformers are less stable than axial analogs, and sulfones are less stable than sulfoxides [1]. While direct computational data for 1,4,5-thiadiazepane-1,1-dione is not available, this class-level trend suggests that the 1,1-dioxide oxidation state imparts distinct conformational preferences and reactivity compared to other sulfur oxidation states or non-oxidized analogs.

Conformational Stability
Class-level inference
DFT on related 1,2,7-systems: sulfone less stable than sulfoxide; axial conformer favored
Oxidation state may influence conformational preferences and reactivity trends.
Data for 1,4,5-regioisomer not available; class-level extrapolation.
Computational Chemistry Conformational Analysis Sulfone vs. Sulfoxide

Bioactivity Potential of Thiazepane Dioxides

Seven-membered thiazepane 1,1-dioxides, the broader class to which 1,4,5-thiadiazepane-1,1-dione belongs, have demonstrated diverse and potent biological activities across multiple therapeutic targets [1]. Representative examples include MAP kinase inhibitors, CCR2/CCR3/CCR5 antagonists, PKC-theta inhibitors for inflammatory diseases, BACE-1 inhibitors for Alzheimer's disease, and HIV integrase inhibitors [1]. While specific quantitative data for the unsubstituted 1,4,5-thiadiazepane-1,1-dione core is limited, the class-level evidence establishes the scaffold as a privileged structure for medicinal chemistry exploration, distinct from non-sulfonyl heterocycles that lack this broad activity profile.

Bioactivity Potential
Class-level inference
Thiazepane 1,1-dioxides reported as MAP kinase, PKCθ, BACE-1, HIV integrase ligands
Class-level evidence supports exploratory screening in multiple target families.
Unsubstituted core requires functionalization; specific activity to verify.
Drug Discovery Kinase Inhibitors CNS Therapeutics

1,4,5-Thiadiazepane-1,1-dione: Application Scenarios


Diversity-Oriented Synthesis Scaffold

1,4,5-Thiadiazepane-1,1-dione serves as a validated core scaffold for automated library synthesis, enabling the rapid generation of structurally diverse small molecules for high-throughput screening [1]. Its compatibility with parallel synthesis platforms and robust diversification chemistry (e.g., aza-Michael reactions, cycloadditions) makes it an ideal procurement choice for medicinal chemistry groups engaged in lead discovery and chemical biology probe development [1].

Sultam Core for Property-Driven Drug Design

Given its distinct physicochemical profile—lower XLogP3-AA (-1.3), higher TPSA (66.6 Ų), and dual hydrogen bond donor capacity compared to the 1,2,7-isomer—1,4,5-thiadiazepane-1,1-dione offers a property-differentiated starting point for drug design programs targeting specific ADME or permeability requirements [2]. Researchers seeking to optimize aqueous solubility or target engagement in polar binding sites should prioritize this regioisomer.

Sulfonyl Bioisostere: CNS & Kinase Applications

The thiazepane 1,1-dioxide class has demonstrated activity against CNS-relevant targets (e.g., BACE-1) and kinase families [3]. 1,4,5-Thiadiazepane-1,1-dione can be employed as a sulfonyl bioisostere to replace metabolically labile amides or esters, potentially improving metabolic stability while maintaining key hydrogen bonding interactions, as suggested by its H-bond donor/acceptor profile [2].

Analytical Reference Standard

As a defined, commercially available heterocyclic sulfonamide with computed properties, 1,4,5-thiadiazepane-1,1-dione is suitable for use as a reference standard in HPLC method development, LC-MS calibration, and purity analysis for complex reaction mixtures or formulations containing thiadiazepane derivatives [2].

Application
Selection Property
Validation Focus
Diversity-oriented library synthesis
Automated platform compatibility; robust diversification chemistry
Parallel synthesis scalability; building block stability
Hydrophilicity-driven scaffold design
Regioisomeric polarity profile and dual H-bond donor capacity
Solubility/permeability assay context; target-binding polar interactions
Sulfonamide bioisostere exploration
Sulfonyl group H-bond acceptor/donor profile; metabolic stability context
Metabolic stability assays; target engagement in kinase/CNS pathway screens
Analytical reference standard
Defined computed properties and heterocyclic identity
HPLC retention time reproducibility; LC-MS signal consistency

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